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molecular formula C15H11ClN2O B8535171 9-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 5571-46-0

9-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8535171
M. Wt: 270.71 g/mol
InChI Key: NUXRLDCCKDXYCK-UHFFFAOYSA-N
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Patent
US07196079B2

Procedure details

A solution of 2-amino-3-chlorobenzophenone (0.730 g, 3.15 mmol) and ethyl glycinate hydrochloride salt (0.660 g, 4.72 mmol) in pyridine (15 mL) was refluxed using a Dean-Stark trap to remove water. After 30 h the reaction was cooled and concentrated. The residue was dissolve in methylene chloride and washed with saturated sodium bicarbonate. The crude product was purified by chromatography (silica gel, 0–30% ethyl acetate in hexane gradient elution) to give the title compound as a solid (0.557 g). 1H NMR (500 MHz, CDCl3) δ 7.83 (br s, 1H), 7.61 (dd, J=1, 8 Hz, 1H), 7.52 (m, 2H), 7.46 (tt, J=1,8 Hz, 1H), 7.39 (t, J=8 Hz, 2H), 7.26 (m, 1H), 7.11 (t, J=8 Hz, 1H), 4.36 (br s, 2H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.Cl.[NH2:18][CH2:19][C:20](OCC)=[O:21]>N1C=CC=CC=1>[Cl:16][C:15]1[C:2]2[NH:1][C:20](=[O:21])[CH2:19][N:18]=[C:4]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:3]=2[CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1Cl
Name
Quantity
0.66 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove water
TEMPERATURE
Type
TEMPERATURE
Details
After 30 h the reaction was cooled
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolve in methylene chloride
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, 0–30% ethyl acetate in hexane gradient elution)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2C(=NCC(NC21)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.557 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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